2-Cyclopropyl-3-methoxypropan-1-amine, also known as 2-amino-1-cyclopropyl-3-methoxypropan-1-one, is a chemical compound with the molecular formula and a molecular weight of . This compound features a cyclopropyl group, which contributes to its unique chemical properties and potential biological activity. It is primarily classified as an amine and is of interest in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 2-cyclopropyl-3-methoxypropan-1-amine can be achieved through several methods, with one common approach involving the reaction of cyclopropyl ketone with methoxyamine. This reaction typically occurs under controlled conditions to ensure optimal yield and purity .
The molecular structure of 2-cyclopropyl-3-methoxypropan-1-amine can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 2-amino-1-cyclopropyl-3-methoxypropan-1-one |
| InChI | InChI=1S/C7H13NO2/c1-10-4-6(8)7(9)5-2-3-5/h5-6H,2-4,8H2,1H3 |
| InChI Key | GMLHJTVHJSMZQU-UHFFFAOYSA-N |
| Canonical SMILES | COCC(C(=O)C1CC1)N |
The structure features a cyclopropyl ring attached to a propanamine backbone with a methoxy group at the third carbon position .
2-cyclopropyl-3-methoxypropan-1-amine undergoes several notable chemical reactions:
Common reagents and conditions used in these reactions include:
The mechanism of action for 2-cyclopropyl-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors in biological systems. This compound is being studied for its potential therapeutic effects, particularly in relation to its biological activity . The precise pathways and interactions are still under investigation but suggest a role in modulating biochemical processes.
Some relevant physical properties of 2-cyclopropyl-3-methoxypropan-1-amine include:
Key chemical properties include:
These properties make it suitable for various applications in research and industry .
2-cyclopropyl-3-methoxypropan-1-amine has several significant applications:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8